

Application Notes and Protocols for Oligomycin E in Seahorse XF Assays

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Compound of Interest

Compound Name: *Oligomycin E*

Cat. No.: B561191

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Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay used to evaluate key parameters of mitochondrial function.^{[1][2][3]} This is achieved through the sequential injection of mitochondrial respiratory chain modulators.

Oligomycin is a potent inhibitor of ATP synthase, a critical enzyme complex in oxidative phosphorylation.^{[4][5]} It functions by blocking the F_0 proton channel of the ATP synthase, thereby inhibiting the synthesis of ATP.^{[4][6][7]} In the context of the Seahorse XF Cell Mito Stress Test, the injection of oligomycin allows for the direct measurement of ATP-linked respiration and the calculation of proton leak.^{[3][8][9]}

While the most commonly used formulation in kits is a mixture of Oligomycins A, B, and C, these application notes are tailored for the use of **Oligomycin E**.^[1] Users should note that while the mechanism of action is conserved, optimal concentrations may vary slightly, and cell-type-specific validation is recommended.

Application Notes

Principle of the Assay

The Seahorse XF Cell Mito Stress Test dissects the components of mitochondrial respiration through the sequential injection of three compounds:

- Oligomycin: An ATP synthase inhibitor. Its addition separates basal respiration into its two main components: ATP-linked respiration and proton leak.
- Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate.[\[10\]](#) This reveals the maximal respiration and spare respiratory capacity.[\[1\]\[2\]](#)
- Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively.[\[1\]\[3\]](#) This mixture shuts down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.

Mechanism of Action of Oligomycin E

Oligomycin E, like other oligomycins, specifically targets the F_0 subunit of mitochondrial F-type ATP synthase (also known as Complex V).[\[4\]\[11\]](#) The ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy from the flow of these protons back into the matrix to phosphorylate ADP into ATP.[\[11\]](#) Oligomycin binds to and blocks this proton channel, effectively halting ATP synthesis via oxidative phosphorylation.[\[4\]\[6\]\[12\]](#) This inhibition leads to a buildup of the proton gradient (hyperpolarization of the mitochondrial membrane), which in turn slows down the electron flow through the ETC, resulting in a decreased oxygen consumption rate.[\[4\]\[10\]](#)

Data Interpretation

The decrease in OCR immediately following the injection of **Oligomycin E** represents the portion of basal respiration that was dedicated to ATP production.[\[8\]\[9\]\[10\]](#) The remaining OCR after oligomycin treatment is due to proton leak—protons that re-enter the mitochondrial matrix without generating ATP.[\[8\]\[10\]](#) This can be an indicator of mitochondrial damage or a mechanism for regulating ATP production.[\[1\]](#)

Quantitative Data Summary

The following tables summarize recommended starting concentrations for assay compounds and the key parameters derived from the Cell Mito Stress Test.

Table 1: Recommended Working Concentrations of Seahorse XF Cell Mito Stress Test Compounds

Compound	Typical Final Concentration	Stock Concentration	Purpose in Assay
Oligomycin E	1.0 - 2.0 μ M	75 μ M	Inhibits ATP synthase (Complex V) to measure ATP-linked respiration and proton leak. [1] [13] [14]
FCCP	0.5 - 2.0 μ M (Cell-type dependent)	Varies	Uncouples respiration to determine maximal and spare respiratory capacity. [1] [13]
Rotenone/Antimycin A	0.5 μ M	25 μ M	Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial OCR. [1] [14] [15]

Note: The optimal concentration for each compound, especially FCCP, is cell-line dependent and should be determined empirically through titration experiments.[\[1\]](#)[\[13\]](#) For most cell types, a starting concentration of 1.5 μ M for Oligomycin is recommended.[\[1\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Key Parameters of Mitochondrial Function Measured by the Cell Mito Stress Test

Parameter	Calculation	Biological Significance
Basal Respiration	(Last rate measurement before first injection) – (Non-Mitochondrial Respiration)	Represents the baseline energetic demand of the cell. [1][3]
ATP-Linked Respiration	(Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection)	The portion of basal respiration used to drive ATP synthesis.[1] [3][10]
Proton Leak	(Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration)	Indicates protons leaking across the inner mitochondrial membrane, which can be a sign of mitochondrial damage. [1][3][10]
Maximal Respiration	(Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration)	The maximum rate of respiration that the cell can achieve, indicating the cell's ability to respond to increased energy demand.[1][2]
Spare Respiratory Capacity	(Maximal Respiration) – (Basal Respiration)	A measure of the cell's ability to respond to energetic stress. [1][2]
Non-Mitochondrial Respiration	Minimum rate measurement after Rotenone/Antimycin A injection	Oxygen consumption from cellular enzymes after mitochondrial respiration is inhibited.[1]

Experimental Protocols

This section provides a detailed methodology for performing a Seahorse XF Cell Mito Stress Test using **Oligomycin E**.

I. Materials and Reagents

- Seahorse XFe/XF Pro Analyzer

- Seahorse XF Cell Culture Microplates (24 or 96-well)
- Seahorse XF Sensor Cartridge
- Seahorse XF Calibrant
- Cell culture medium, serum, and supplements
- Trypsin or other cell detachment solution
- Seahorse XF Base Medium (e.g., Agilent Cat# 103334-100)
- Supplements for assay medium: Glucose, Pyruvate, Glutamine
- **Oligomycin E**
- FCCP
- Rotenone/Antimycin A
- DMSO (for reconstituting compounds)

II. Reagent Preparation

- **Oligomycin E** Stock Solution (5 mM): Reconstitute lyophilized **Oligomycin E** powder in high-quality DMSO. For example, to make a 5 mM stock from 5 mg of Oligomycin (MW ~791 g/mol), add 1.26 mL of DMSO.[11] Store at -20°C, protected from light.[11]
- Assay Medium Preparation:
 - On the day of the assay, supplement Seahorse XF Base Medium with desired concentrations of glucose, sodium pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[15]
 - Warm the medium to 37°C and adjust the pH to 7.4.[10]
 - Keep the prepared assay medium at 37°C in a non-CO₂ incubator until use.[10]
- Working Compound Solutions:

- Thaw the compound stock solutions.
- Prepare working solutions by diluting the stock solutions in the prepared assay medium to a concentration that is 10x the final desired concentration in the well (as the injection volume is typically 1/10th of the well volume). For a final concentration of 1.5 μ M **Oligomycin E**, prepare a 15 μ M working solution.

III. Cell Seeding Protocol (Day before Assay)

- Harvest and count cells, ensuring high viability (>95%).
- Seed cells into a Seahorse XF Cell Culture Microplate at a previously optimized density. Cell density optimization is critical for a successful assay.[\[13\]](#)
- Pipette cells carefully into the wells, avoiding the corners, to ensure an even monolayer.
- Incubate the plate overnight in a 37°C, CO₂ incubator.

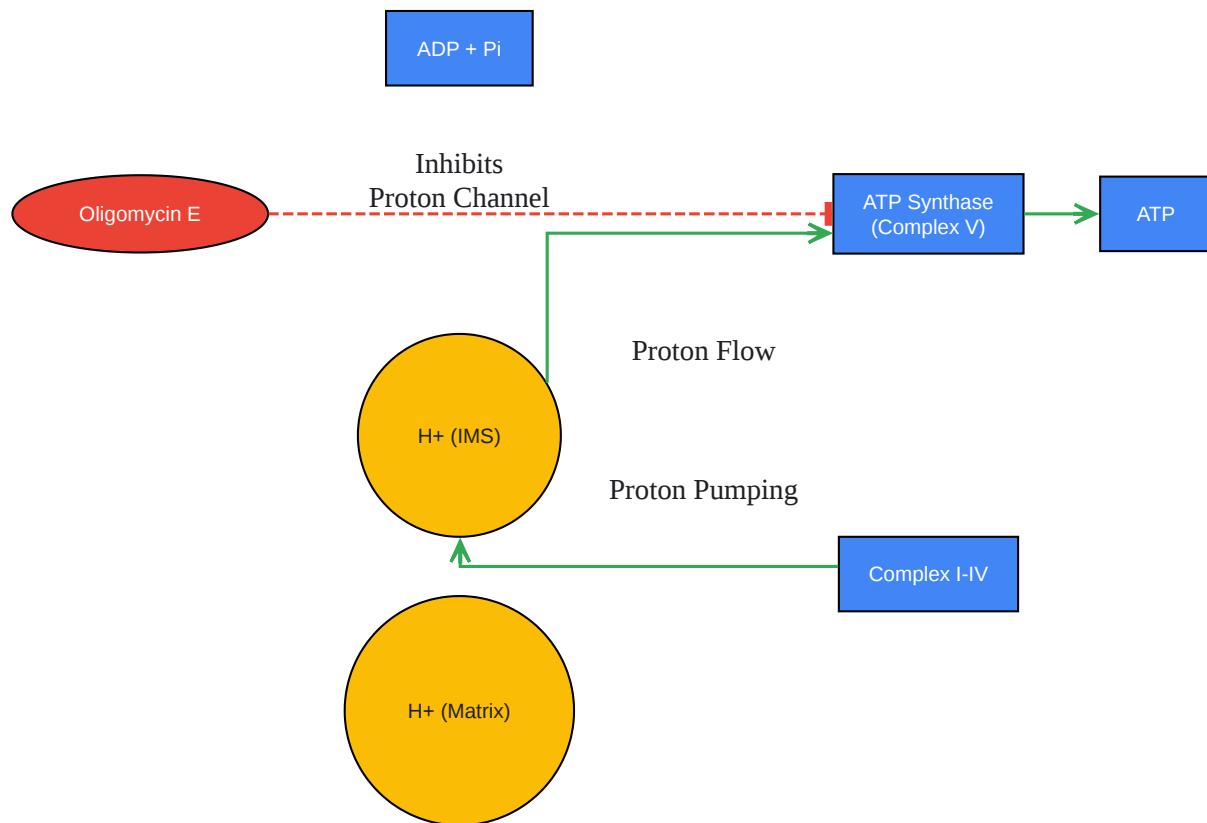
IV. Seahorse XF Assay Protocol (Day of Assay)

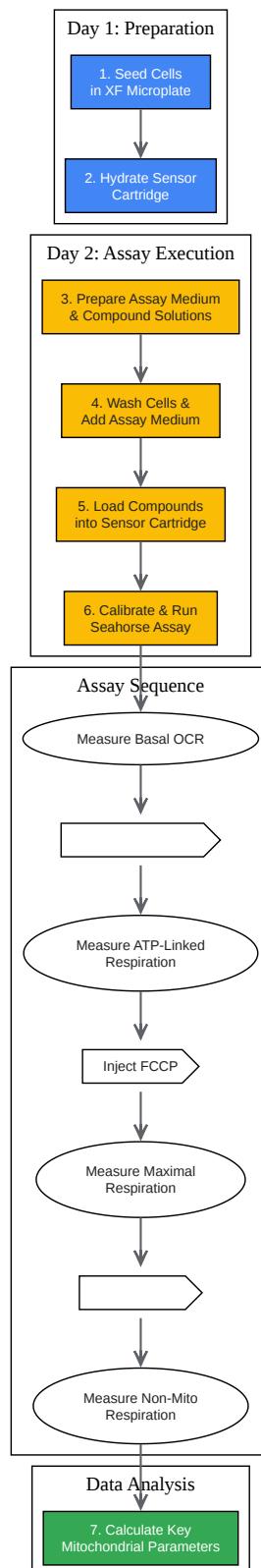
- Hydrate Sensor Cartridge: The day before the assay, place the sensor cartridge upside down with the lid removed. Pipette 200 μ L (96-well) or 1 mL (24-well) of Seahorse XF Calibrant into each well of the utility plate and lower the sensor cartridge onto it. Incubate overnight at 37°C in a non-CO₂ incubator.
- Prepare the Cell Plate:
 - Remove the cell plate from the incubator.
 - Gently wash the cells by removing the growth medium and adding warmed assay medium. Repeat twice.[\[10\]](#)
 - Add the final volume of warmed assay medium to each well (e.g., 180 μ L for a 96-well plate).
 - Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[\[10\]\[15\]](#)

- Load the Sensor Cartridge:
 - Remove the hydrated sensor cartridge from the incubator.
 - Load the 10x working solutions of the compounds into the appropriate ports of the sensor cartridge (e.g., Port A: **Oligomycin E**, Port B: FCCP, Port C: Rotenone/Antimycin A).[10] The volume to load will be specified by the instrument software (typically 20-25 µL).
- Run the Assay:
 - Load the assay template in the Seahorse XF software.
 - When prompted, replace the calibrant plate with your cell plate.
 - The instrument will calibrate and then begin the assay, measuring baseline OCR before sequentially injecting the compounds from Ports A, B, and C and measuring OCR after each injection.[10]

Visualizations

Oligomycin E Mechanism of Action



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